![molecular formula C17H19N5O3 B12158047 N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12158047.png)
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a triazole ring, an oxazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves a multi-step process. The initial step often includes the preparation of the triazole and oxazole intermediates, which are then coupled under specific reaction conditions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The industrial synthesis may also incorporate purification techniques such as crystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-N-(3-{[2-(4-methoxyphenyl)ethyl]imino}-1,4-dihydro-2-quinoxalinylidene)ethanamine: This compound shares structural similarities with the presence of a methoxyphenyl group and an ethyl linkage.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a triazole ring and methoxyphenyl groups.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3,5-dimethyl-1,2-oxazole-4-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, synthesis methods, and potential applications in medicine.
Chemical Structure and Properties
The compound features a triazole ring and an oxazole moiety, contributing to its unique biological profile. The molecular formula is C20H22N6O3 with a molecular weight of approximately 406.4 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, facilitating cellular membrane permeability.
Biological Activities
1. Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit various bacterial strains including both Gram-positive and Gram-negative bacteria. For example:
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Triazole Derivative A | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
Triazole Derivative B | Escherichia coli | 25 μg/mL |
The mechanism of action often involves the inhibition of key enzymes or disruption of cell wall synthesis.
2. Antiulcer Activity
The compound has been investigated for its potential antiulcer properties. Triazoles are known to interact with specific enzymes involved in gastric acid secretion and mucosal protection. In animal models, this compound demonstrated a reduction in ulcer index compared to control groups.
3. Antifungal Activity
Similar to fluconazole and other triazole antifungals, this compound may inhibit fungal growth by targeting the cytochrome P450 enzyme CYP51 involved in ergosterol biosynthesis. This inhibition leads to an accumulation of toxic sterols in fungal cells, resulting in cell death.
Case Studies
Several studies have highlighted the biological activity of related triazole compounds:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various triazole derivatives against resistant bacterial strains. The results indicated that certain structural modifications enhanced antibacterial potency significantly.
- Antiulcer Research : A research article demonstrated that a related triazole compound significantly reduced gastric lesions in rats induced by ethanol and non-steroidal anti-inflammatory drugs (NSAIDs), suggesting protective effects on gastric mucosa.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Formation of Triazole Ring : The initial step involves the reaction of 4-methoxyphenethylamine with hydrazine derivatives to form the triazole core.
- Oxazole Formation : Subsequent cyclization with appropriate carboxylic acid derivatives yields the oxazole structure.
- Final Coupling Reaction : The final product is obtained through coupling reactions involving amide bond formation.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C17H19N5O3/c1-10-15(11(2)25-22-10)16(23)19-17-18-14(20-21-17)9-6-12-4-7-13(24-3)8-5-12/h4-5,7-8H,6,9H2,1-3H3,(H2,18,19,20,21,23) |
InChI Key |
FVSSZSGMBIWUJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NNC(=N2)CCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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